Class-Level FXR Antagonist Pharmacophore Validation: A Differentiated Chemotype Against Steroidal Scaffolds
The 1,2,4-oxadiazole core, exemplified by the target compound, was identified as a novel nonsteroidal chemotype distinct from the endogenous bile acid FXR agonist scaffold. In a screening campaign, the chemotype showed FXR antagonism, positioning it as a synthetic starting point with a completely different binding mode from steroidal antagonists like guggulsterone [1]. While the specific activity of the target compound is not publicly disclosed, compounds from the same N-substituted piperidine-1,2,4-oxadiazole series demonstrated dual FXR/PXR activity, which is a rare and desirable profile lacking in existing steroidal alternatives.
| Evidence Dimension | Chemotype novelty and function (nonsteroidal vs. steroidal) |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole chemotype (nonsteroidal dual FXR/PXR modulator) |
| Comparator Or Baseline | Endogenous bile acids (FXR agonists) and guggulsterone (steroidal FXR antagonist) |
| Quantified Difference | Non-overlapping chemical space; steroidal modulators exhibit off-target endocrine effects, whereas this chemotype offers a novel synthetic scaffold for dual antagonism/agonism |
| Conditions | FXR transactivation assay in HepG2 cells for the chemotype [1] |
Why This Matters
Selecting this compound provides access to a validated nonsteroidal FXR/PXR chemotype, which is crucial for programs aiming to avoid the polypharmacology and metabolic liabilities of steroid-based nuclear receptor modulators.
- [1] Finamore C, Festa C, Fiorillo B, Leva FSD, Roselli R, Marchianò S, Biagioli M, Spinelli L, Fiorucci S, Limongelli V, Zampella A, De Marino S. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules. 2023; 28(6):2840. View Source
